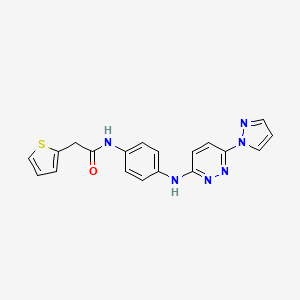

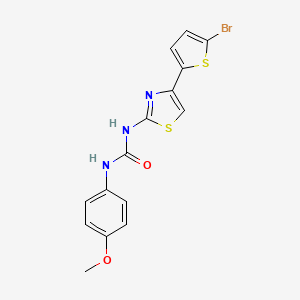

![molecular formula C18H20N2O2 B2779479 1-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol CAS No. 887348-65-4](/img/structure/B2779479.png)

1-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol” is a compound that contains a benzimidazole nucleus . Benzimidazole is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Moreover, benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

While specific synthesis methods for “1-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol” were not found, benzimidazole derivatives in general can be synthesized through various methods . For instance, one method involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with aromatic aldehydes or aliphatic aldehydes , or reaction with cyanogen bromide in acetonitrile solution .科学的研究の応用

Synthesis and Characterization

- The synthesis and characterization of benzimidazole derivatives have been extensively studied, leading to the development of compounds with potential applications in medicinal chemistry and materials science. For instance, benzimidazole containing compounds have been synthesized by Schiff base condensation, leading to copper(II) complexes showing substantial in vitro cytotoxic effect against various cancer cell lines through DNA intercalation and apoptosis pathways (Paul et al., 2015).

Binding and DNA Interaction

- The interaction of benzimidazole derivatives with DNA has been a focus area, revealing their potential as DNA-binding agents. For example, studies have shown that benzimidazole derivatives can inhibit mammalian DNA topoisomerase I, indicating their potential as therapeutic agents (Alpan et al., 2007).

Catalytic and Chemical Applications

- In the field of catalysis, benzimidazole derivatives have been employed in transfer hydrogenation reactions, demonstrating their utility as efficient catalysts. For example, ionic liquid-based Ru(II)–phosphinite compounds have shown excellent conversions in the transfer hydrogenation of various ketones (Aydemir et al., 2014).

Antimicrobial and Antiviral Activities

- Benzimidazole derivatives have been investigated for their antimicrobial and antiviral activities. Synthesis and characterization of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives have shown significant antimicrobial activity against various bacteria and fungi (Salahuddin et al., 2017). Additionally, certain derivatives have exhibited anti-HIV and anti-yellow fever virus (YFV) activities, contributing to the search for new antiviral compounds (Srivastava et al., 2020).

Material Science and Photophysical Properties

- Benzimidazole derivatives have also found applications in material science, particularly in the development of oligobenzimidazoles with notable electrochemical, electrical, optical, and thermal properties, suggesting their use in electronic and optoelectronic devices (Anand & Muthusamy, 2018).

特性

IUPAC Name |

1-[1-(2-phenoxyethyl)benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-2-17(21)18-19-15-10-6-7-11-16(15)20(18)12-13-22-14-8-4-3-5-9-14/h3-11,17,21H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQUDLZNUBMPCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

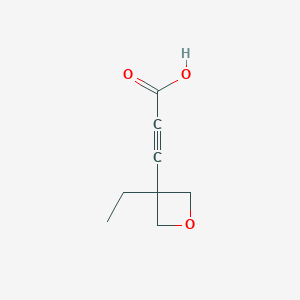

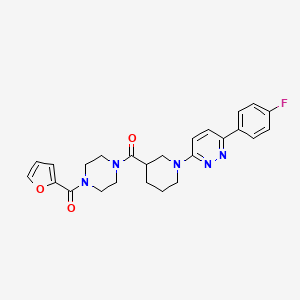

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2779400.png)

![N-(2,5-difluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2779405.png)

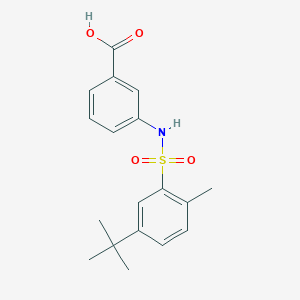

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenesulfonamide](/img/structure/B2779406.png)

![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2779410.png)

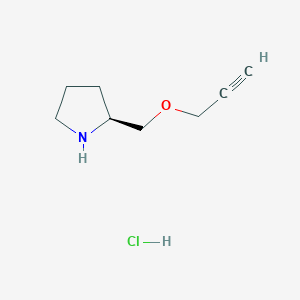

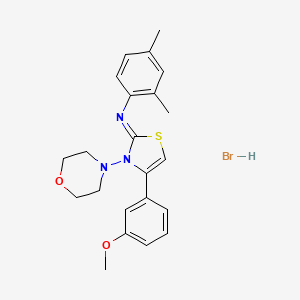

![3-Methyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2779412.png)

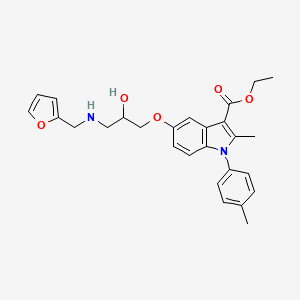

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2779419.png)